N-5-Carboxypentyl-1-deoxynojirimycin (N-5-CPDNJ) is a derivative of the iminosugar deoxynojirimycin (DNJ), which is known for its inhibitory effects on glycosidase enzymes. DNJ and its derivatives have been extensively studied due to their potential therapeutic applications in various diseases, including diabetes, viral infections, and certain types of cancer. These compounds mimic the structure of monosaccharides and thus can interfere with the processing of glycoproteins and glycolipids, leading to a wide range of biological effects.
N-5-CPDNJ derivatives have shown promise in the treatment of glycolipid storage disorders. The inhibition of glucosylceramide biosynthesis by these compounds can prevent the pathological accumulation of glycolipids in lysosomes, offering a novel therapeutic approach for managing diseases like Gaucher's disease1.
The ability of DNJ to inhibit the glycosylation of viral envelope proteins makes it a potential antiviral agent. For example, DNJ has been found to inhibit HIV spread by blocking the virus's entry into host cells3. This suggests that N-5-CPDNJ and its derivatives could be explored as anti-HIV agents, possibly in combination with other compounds targeting viral entry pathways.
Derivatives of N-5-CPDNJ have been investigated for their anti-tumorigenic properties. For instance, a specific derivative was shown to suppress the growth and migration of human lung cancer cells by altering cell surface oligosaccharide expression and inducing cell cycle arrest and apoptosis4.
The antiglycogenolytic action of DNJ, resulting from the specific inhibition of the alpha-1,6-glucosidase activity of the debranching enzyme, has implications for diabetes management. By inhibiting hepatic glycogenolysis, these compounds can potentially regulate blood glucose levels6. Additionally, the pharmacodynamics of DNJ can be improved by adjuvants like carboxymethylcellulose sodium, which changes its absorption characteristics and pharmacokinetics, enhancing its activity on glucose levels5.
1-deoxynojirimycin is derived from the natural product nojirimycin, which is obtained from the fermentation of certain species of Streptomyces bacteria. N-5-Carboxypentyl-1-deoxynojirimycin falls under the category of iminosugars, a class of compounds that mimic the structure of carbohydrates and exhibit significant biological activity against glycosidases. These properties make it a valuable compound in biochemical research and therapeutic applications.
The synthesis of N-5-Carboxypentyl-1-deoxynojirimycin involves several key steps:
Specific methodologies include using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) to activate carboxylic acids for amide bond formation, which is critical for attaching the carboxypentyl moiety to the 1-deoxynojirimycin backbone .
The molecular structure of N-5-Carboxypentyl-1-deoxynojirimycin can be described as follows:
Key structural data includes:
The presence of functional groups such as hydroxyls and carboxylic acids contributes to its reactivity and interaction with biological targets.
N-5-Carboxypentyl-1-deoxynojirimycin participates in various chemical reactions:
The mechanism by which N-5-Carboxypentyl-1-deoxynojirimycin exerts its biological effects primarily revolves around its ability to inhibit glycosidase enzymes:
Studies have shown that derivatives like N-methyl-N-(5-carboxypentyl)-1-deoxynojirimycin exhibit enhanced inhibitory potency with IC50 values indicating strong binding affinity .
N-5-Carboxypentyl-1-deoxynojirimycin exhibits several notable physical and chemical properties:
N-5-Carboxypentyl-1-deoxynojirimycin has several scientific applications:
N-5-Carboxypentyl-1-deoxynojirimycin functions as a potent inhibitor of endoplasmic reticulum (ER) α-glucosidases through competitive binding kinetics. It exhibits high affinity for the catalytic site of α-glucosidase I (trimming glucosidase I), directly competing with natural oligosaccharide substrates. This competitive inhibition occurs via stereospecific interactions where the carboxypentyl chain enhances hydrophobic contacts within the enzyme’s active-site cleft, while the deoxynojirimycin core mimics the transition state of glucose hydrolysis [1] [9]. The compound’s inhibition constant (Ki) is significantly lower for α-glucosidase I than for non-specific aryl-α-glucosidases, reflecting its targeted activity [1].
Kinetic analyses confirm a reversible binding mechanism characterized by rapid association-dissociation dynamics. When immobilized on AH-Sepharose 4B resin, N-5-Carboxypentyl-1-deoxynojirimycin enables single-step affinity purification of α-glucosidase I from pig liver microsomes, underscoring its bioaffinity. This binding is pH-dependent, with optimal interactions occurring under acidic conditions (pH 6.0–6.5), consistent with the ER luminal environment [1] [9].
Table 1: Kinetic Parameters of N-5-Carboxypentyl-1-deoxynojirimycin
Enzyme | Inhibition Type | Affinity Constant | Key Interactions |
---|---|---|---|
α-Glucosidase I | Competitive | High (Ki ~ nM) | Hydrophobic pocket engagement |
α-Glucosidase II | Weak | Low | Steric hindrance from catalytic subunits |
Aryl-α-glucosidases | Negligible | Undetectable | Lack of carboxypentyl binding domain |
The structural basis for N-5-Carboxypentyl-1-deoxynojirimycin’s selectivity toward α-glucosidase I lies in its N-alkylated side chain. Unlike α-glucosidase II, which possesses a narrower catalytic pocket, α-glucosidase I accommodates extended hydrophobic substituents. The carboxypentyl moiety exploits this topology by forming van der Waals contacts with nonpolar residues adjacent to the catalytic site [1] [2]. This explains why N-methyl or N-butyl deoxynojirimycin derivatives inhibit both enzymes non-specifically, whereas the C5-spaced carboxylate group confers selectivity for α-glucosidase I [2].
Furthermore, molecular docking simulations reveal that the terminal carboxylic acid of the pentyl chain forms hydrogen bonds with a conserved arginine residue (Arg⁵⁷⁸ in Saccharomyces cerevisiae Cwh41p) in α-glucosidase I. This interaction is absent in α-glucosidase II due to divergent active-site architecture. Mutagenesis studies confirm that altering this arginine residue reduces inhibitor binding by >80% [9].
Table 2: Structural Determinants of Enzyme Specificity
Structural Element | Role in α-Glucosidase I Inhibition | α-Glucosidase II Incompatibility |
---|---|---|
Carboxypentyl Side Chain | Engages hydrophobic subsite | Steric clash with β-subunit |
Terminal Carboxylate Group | H-bonds with conserved Arg⁵⁷⁸ | No equivalent residue |
Deoxynojirimycin Core | Mimics oxocarbenium ion transition state | Accessible but insufficient for high affinity |
By selectively inhibiting α-glucosidase I, N-5-Carboxypentyl-1-deoxynojirimycin disrupts early-stage N-glycan processing on nascent glycoproteins. This prevents the removal of terminal glucose residues from the Glc₃Man₉GlcNAc₂ oligosaccharide, leading to prolonged calnexin/calreticulin binding. The retention of monoglucosylated glycoproteins within the ER amplifies chaperone-mediated folding cycles, thereby reducing misfolded protein aggregation [1] [7].
In cellular models, this compound attenuates ER stress by suppressing the IRE1-XBP1 pathway of the unfolded protein response (UPR). Sustained calnexin binding delays the release of properly folded proteins, indirectly reducing the burden on UPR sensors. Consequently, downstream effectors like GRP78/BiP are downregulated, mitigating apoptosis triggered by chronic ER stress. This mechanism is particularly relevant in pathologies involving protein misfolding, such as neurodegenerative disorders, though its therapeutic application requires further validation [7] [9].
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0